6-Fluoronicotinic acid
Overview
Description
Conformational Analysis of 6-Fluoronicotinic Acid
Synthesis Analysis The synthesis of 6-fluoronicotinic acid derivatives has been explored through various methods. A practical synthesis of a pharmaceutical intermediate involving 5-fluoronicotinic acid was achieved by a palladium-catalyzed cyanation/reduction sequence, followed by a selective monodechlorination of dichloro-fluoronicotinic acid and coupling of the building blocks . Additionally, the synthesis of fluorine-18 labeled 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester was improved for indirect labeling of biomolecules, demonstrating the versatility of 6-fluoronicotinic acid in bioconjugation . Furthermore, the synthesis of 6-fluoroindan-1-carboxylic acid from 3-fluorobenzaldehyde indicates the potential for creating a variety of fluorinated compounds starting from fluoronicotinic acid derivatives .
Molecular Structure Analysis The molecular structure of 6-fluoronicotinic acid derivatives has been characterized in several studies. For instance, the conformational analysis of 6-fluorosalicylic acid revealed two major conformers in the gas phase and solution, influenced by the competition between the fluorine atom and oxygen for the COOH proton . The X-ray structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, provided insights into the molecular conformation of fluorinated chromenes .
Chemical Reactions Analysis The reactivity of 6-fluoronicotinic acid derivatives has been investigated in the context of coordination chemistry and the synthesis of metal-organic frameworks (MOFs). For example, 5-fluoronicotinic acid was used to generate diverse Ni, Co, and Cd networks, showcasing the ability of fluoronicotinic acid to act as a versatile building block . The synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents further demonstrates the chemical versatility of fluoronicotinic acid derivatives .
Physical and Chemical Properties Analysis The physical and chemical properties of 6-fluoronicotinic acid derivatives are influenced by the presence of the fluorine atom. The fluorination of salicylic acid derivatives, for example, affects properties such as pKa, viscosity, polarity, and molecular conformation . The fluorinated arachidonic acids, including 6-fluoro derivatives, showed significant effects on leukotriene C4 production by macrophages, indicating the biological relevance of fluorination . The facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid ester without azeotropic drying of fluorine-18 suggests improved physical properties for radiolabeling applications .
Scientific Research Applications
Use as a Molecular Scaffold in Positron Emission Tomography (PET)
- Application Summary : 6-Fluoronicotinic acid is used as a molecular scaffold to synthesize tracers for positron emission tomography (PET). PET is a type of imaging test that helps reveal how tissues and organs are functioning .
- Results or Outcomes : The use of 6-Fluoronicotinic acid in this context helps in visualizing and measuring changes in metabolic processes .
Use as a Building Block for Active Pharmaceutical Ingredients (APIs)
- Application Summary : 6-Fluoronicotinic acid is commonly used as a building block for active pharmaceutical ingredients (APIs) .
- Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of effective pharmaceutical drugs .
Use in the Synthesis of a Derivative for Pancreatic Cancer Treatment
- Application Summary : A derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid is investigated for pancreatic cancer treatment .
- Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of potential treatments for pancreatic cancer .
Use in the Synthesis of Fluorinated Carboxylic Acid Building Blocks
- Application Summary : 6-Fluoronicotinic acid is used as a fluorinated carboxylic acid building block .
- Methods of Application : The compound is used in the synthesis of fluorinated carboxylic acid building blocks, which are used in various fields including pharmaceuticals, agrochemicals, and materials science .
- Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of various materials and compounds .
Use in the Synthesis of Ligands
- Application Summary : 6-Fluoronicotinic acid is used in the synthesis of ligands .
- Methods of Application : The compound is used in the synthesis of ligands, which are ions or molecules that bind to a central metal atom to form a coordination complex .
- Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of various coordination complexes .
Use as a Bioactive Molecule for Medicinal Chemistry Research
- Application Summary : 6-Fluoronicotinic acid is used as a bioactive molecule for medicinal chemistry research .
- Methods of Application : The compound is used in various research processes, which involve the design and synthesis of therapeutic agents .
- Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of potential therapeutic agents .
Use as a Pharmaceutical Intermediate
- Application Summary : 6-Fluoronicotinic acid is used as a pharmaceutical intermediate .
- Methods of Application : The compound is used in the synthesis of various pharmaceutical products .
- Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of various pharmaceutical products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLCTNVHJEBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287610 | |
Record name | 6-Fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronicotinic acid | |
CAS RN |
403-45-2 | |
Record name | 403-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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